molecular formula C9H12FN B239227 2-Fluoroamphetamine CAS No. 1716-60-5

2-Fluoroamphetamine

Cat. No. B239227
CAS RN: 1716-60-5
M. Wt: 153.2 g/mol
InChI Key: GDSXNLDTQFFIEU-UHFFFAOYSA-N
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Description

2-Fluoroamphetamine (2-FA) is a stimulant drug from the amphetamine family which has been sold as a designer drug . It is a 2-position fluorinated analog of the amphetamine family and has the same structure and functional properties as amphetamine .


Synthesis Analysis

The synthesis of 2-FA and its analogs has been reported in several studies . The synthetic pathway involves the use of various reagents and techniques such as liquid chromatography–tandem mass spectrometry .


Molecular Structure Analysis

The molecular formula of 2-FA is C9H12FN . It differs from 3- and 4-fluoroamphetamine in the position of the fluorine atom on the aromatic ring, making them positional isomers of one another .


Chemical Reactions Analysis

In a study, 2-FA and some related compounds were detected by liquid chromatography–tandem mass spectrometry . The results suggest that N-hydroxylation and aliphatic hydroxylation are the characteristic metabolic pathways of 2-FA compared with that of methamphetamine .


Physical And Chemical Properties Analysis

2-FA has a density of 1.0±0.1 g/cm3, a boiling point of 210.8±15.0 °C at 760 mmHg, and a vapor pressure of 0.2±0.4 mmHg at 25°C . It also has a molar refractivity of 43.9±0.3 cm3 and a molar volume of 147.0±3.0 cm3 .

Scientific Research Applications

  • Psychostimulant-like Effects : 2-FA has been shown to have psychostimulant-like effects similar to amphetamine, with strong inhibition of dopamine uptake and significant elevation of extracellular dopamine levels in the rat brain (Marona-Lewicka et al., 1995).

  • Detection in Forensic Cases : 2-FA has been detected in forensic cases, particularly in driving under the influence of drugs (DUID) scenarios. It has been quantified using advanced chromatographic methods (Johansen & Hansen, 2012).

  • Cardiovascular Toxicity and Fatalities : A study highlighted severe cardiovascular toxicity and fatalities associated with 4-fluoroamphetamine, a related compound, emphasizing the potential risks of fluoroamphetamines (Hondebrink et al., 2017).

  • Metabolic and Behavioral Properties : The metabolism of 2-FA and its behavioral effects have been compared to amphetamine, showing distinct differences in elimination rates, metabolism, and behavioral responses (Danielson et al., 1986).

  • Pharmacokinetics and Transdermal Delivery : Research has explored the pharmacokinetics of fluoroamphetamines and the feasibility of transdermal delivery, offering insights into potential therapeutic applications (Jiang et al., 2019).

  • Effects on Locomotion and Exploratory Activity : The impact of fluoroamphetamine on locomotion and exploratory activity has been studied in mice, showing that it can cause reductions in spontaneous exploration and locomotor activity (Dubin et al., 1985).

  • Oxytocin Concentrations and Empathy : A study on 4-fluoroamphetamine reported independent elevation of peripheral oxytocin concentrations and reduction in cognitive empathy during intoxication, highlighting its unique psychoactive effects (Dolder et al., 2018).

  • Identification of Metabolites in Human Urine : Research has focused on identifying and analyzing the metabolites of 2-fluoroamphetamine in human urine, crucial for forensic and toxicological investigations (Ishii et al., 2022).

Mechanism of Action

2-Fluoroamphetamine (2-FA), also known as 1-(2-fluorophenyl)propan-2-amine, is a stimulant drug from the amphetamine family . This article will discuss the mechanism of action of 2-FA, covering its primary targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.

Target of Action

The primary targets of 2-FA are the dopamine and norepinephrine receptors in the brain . These receptors play a crucial role in regulating mood, attention, and the body’s response to stress and reward.

Mode of Action

2-FA is believed to work primarily through norepinephrine reuptake inhibition This leads to increased stimulation and activity in the brain .

Biochemical Pathways

The metabolic pathways of 2-FA involve N-hydroxylation and aliphatic hydroxylation . These processes transform 2-FA into various metabolites, including N-hydroxy 2-FMA (N-OH-2-FMA) and two diastereomers of 2-fluoroephedrine .

Pharmacokinetics

It is known that the addition of a fluorine atom increases the lipophilicity of the compound, which may facilitate its passage through the blood-brain barrier .

Result of Action

The increased availability of norepinephrine in the brain due to 2-FA’s action can lead to a range of effects. These include increased alertness, attention, and energy, as well as potential side effects such as overstimulation, disorganized thoughts, and anxiety .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-FA. For instance, the presence of other drugs that alter serotonin or dopamine levels in the brain could interact with 2-FA, potentially leading to increased side effects . Furthermore, the legal status of 2-FA varies by country, which can impact its availability and use .

Safety and Hazards

2-FA may be considered to be an analog of amphetamine, thus falling under the Federal Analog Act in the United States . As of October 2015, 2-FA is a controlled substance in China . The LD50 (mouse; i.p.) is 100 mg/kg .

Future Directions

Given the increasing prevalence of 2-FA and other synthetic drugs, more research is needed to understand their metabolism, toxicology, and effects on the human body . This includes the development of analytical standards and methods for detecting these substances in various samples .

properties

IUPAC Name

1-(2-fluorophenyl)propan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12FN/c1-7(11)6-8-4-2-3-5-9(8)10/h2-5,7H,6,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDSXNLDTQFFIEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=CC=C1F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30938009
Record name 1-(2-Fluorophenyl)propan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30938009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1716-60-5
Record name 2-Fluoroamphetamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1716-60-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Fluoroamphetamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001716605
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(2-Fluorophenyl)propan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30938009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-FLUOROAMPHETAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V8Q7K3989D
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: Why is the detection of 2-FAP alone insufficient to confirm 2-FMA use?

A: While 2-FAP is a plausible metabolite of 2-FMA [], meaning it can be produced as 2-FMA is broken down by the body, it is also a standalone substance available in illicit markets []. Therefore, finding 2-FAP in a urine sample could indicate either the direct ingestion of 2-FAP or the metabolism of ingested 2-FMA. To confirm 2-FMA use specifically, additional metabolites unique to 2-FMA metabolism need to be identified.

Q2: What metabolites can help differentiate 2-FMA use from 2-FAP use?

A: The research highlights N-hydroxy 2-FMA (N-OH-2-FMA) and a diastereomer of 2-fluoroephedrine as two key metabolites indicative of 2-FMA use []. These metabolites were identified and quantified in a urine sample from an alleged 2-FMA user, suggesting they are specific products of 2-FMA metabolism and can serve as more reliable markers for 2-FMA consumption compared to 2-FAP alone.

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